molecular formula C12H13FO4 B12632350 Dimethyl 2-(3-fluorophenyl)butanedioate CAS No. 918866-92-9

Dimethyl 2-(3-fluorophenyl)butanedioate

Cat. No.: B12632350
CAS No.: 918866-92-9
M. Wt: 240.23 g/mol
InChI Key: AZARGVZBKPIZIP-UHFFFAOYSA-N
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Description

Dimethyl 2-(3-fluorophenyl)butanedioate is an organic compound with the molecular formula C12H13FO4 It is a derivative of butanedioic acid, where the hydrogen atoms are replaced by methyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(3-fluorophenyl)butanedioate typically involves the esterification of 3-fluorophenylacetic acid with dimethyl malonate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(3-fluorophenyl)butanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: The major product is 3-fluorophenylacetic acid.

    Reduction: The major products are the corresponding alcohols.

    Substitution: The major products depend on the substituent introduced, such as 3-hydroxyphenylbutanedioate or 3-aminophenylbutanedioate.

Scientific Research Applications

Dimethyl 2-(3-fluorophenyl)butanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-(3-fluorophenyl)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. The ester groups can also undergo hydrolysis, releasing the active form of the compound that interacts with the target.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(4-fluorophenyl)butanedioate
  • Dimethyl 2-(2-fluorophenyl)butanedioate
  • Dimethyl 2-(3-chlorophenyl)butanedioate

Uniqueness

Dimethyl 2-(3-fluorophenyl)butanedioate is unique due to the position of the fluorine atom on the phenyl ring. This position can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, the 3-fluorophenyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry.

Properties

CAS No.

918866-92-9

Molecular Formula

C12H13FO4

Molecular Weight

240.23 g/mol

IUPAC Name

dimethyl 2-(3-fluorophenyl)butanedioate

InChI

InChI=1S/C12H13FO4/c1-16-11(14)7-10(12(15)17-2)8-4-3-5-9(13)6-8/h3-6,10H,7H2,1-2H3

InChI Key

AZARGVZBKPIZIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)F)C(=O)OC

Origin of Product

United States

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